molecular formula C8H16O3 B13760580 Butan-2,3-diol monobutyrate

Butan-2,3-diol monobutyrate

Cat. No.: B13760580
M. Wt: 160.21 g/mol
InChI Key: CMZLDPHMYGCLEY-UHFFFAOYSA-N
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Description

Butan-2,3-diol monobutyrate is an organic compound with the molecular formula C10H20O3 It is a derivative of butanediol, specifically 2,3-butanediol, where one of the hydroxyl groups is esterified with butyric acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Butan-2,3-diol monobutyrate can be synthesized through the esterification of 2,3-butanediol with butyric acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Butan-2,3-diol monobutyrate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the compound can be oxidized to form carbonyl compounds.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: The major products include ketones or aldehydes.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products are the substituted esters or amides.

Scientific Research Applications

Butan-2,3-diol monobutyrate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in the study of metabolic pathways involving esters and alcohols.

    Industry: It is used in the production of polymers and resins, as well as in the formulation of fragrances and flavors.

Mechanism of Action

The mechanism of action of butan-2,3-diol monobutyrate involves its hydrolysis to release 2,3-butanediol and butyric acid. The hydrolysis can be catalyzed by esterases or acidic conditions. The released 2,3-butanediol can participate in various metabolic pathways, while butyric acid can act as a signaling molecule or energy source in biological systems.

Comparison with Similar Compounds

Similar Compounds

    2,3-Butanediol: A diol with similar chemical properties but without the ester linkage.

    Butyl butyrate: An ester with a similar structure but derived from butanol and butyric acid.

    Ethyl butyrate: Another ester with similar properties but derived from ethanol and butyric acid.

Uniqueness

Butan-2,3-diol monobutyrate is unique due to its dual functionality as both an ester and a diol. This allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

3-hydroxybutan-2-yl butanoate

InChI

InChI=1S/C8H16O3/c1-4-5-8(10)11-7(3)6(2)9/h6-7,9H,4-5H2,1-3H3

InChI Key

CMZLDPHMYGCLEY-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC(C)C(C)O

Origin of Product

United States

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